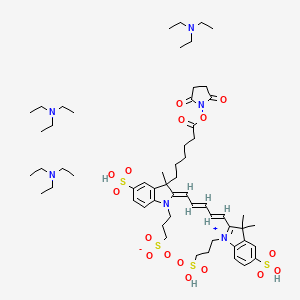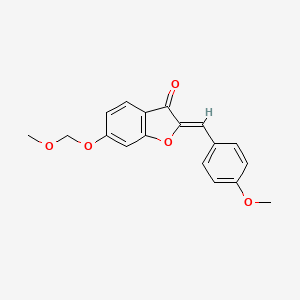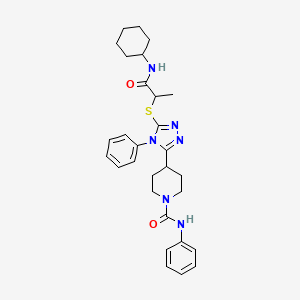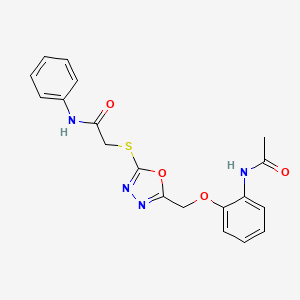
Mmh1-NR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmh1-NR is a compound containing a non-reactive ethyl group and serves as a negative control for Mmh1. Mmh1 is a CUL4-associated factor 16 (DCAF16)-based bromodomain protein 4 (BRD4) degrader . This compound is primarily used in scientific research to study the effects and mechanisms of Mmh1.
Preparation Methods
The synthesis of Mmh1-NR involves the incorporation of a non-reactive ethyl group into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature.
Chemical Reactions Analysis
Mmh1-NR, being a non-reactive control compound, does not undergo significant chemical reactions such as oxidation, reduction, or substitution. Its primary function is to serve as a control in experiments involving Mmh1, which is an active degrader of BRD4 .
Scientific Research Applications
Mmh1-NR is used extensively in scientific research as a control compound to study the activity and mechanisms of Mmh1. Mmh1 is a degrader of BRD4, a protein involved in various cellular processes, including gene expression and cancer progression . By using this compound as a control, researchers can better understand the specific effects and pathways influenced by Mmh1. This research has implications in fields such as cancer biology, drug development, and molecular biology .
Mechanism of Action
Mmh1-NR itself does not have an active mechanism of action, as it is a non-reactive control compound. Mmh1, the compound it controls for, exerts its effects by recruiting the CUL4 DCAF16 ligase to the second bromodomain of BRD4 (BRD4 BD2). This interaction facilitates the covalent modification of DCAF16, stabilizing the BRD4-degrader-DCAF16 ternary complex and leading to the degradation of BRD4 .
Comparison with Similar Compounds
Mmh1-NR is unique in its role as a non-reactive control for Mmh1. Similar compounds include other negative controls for protein degraders, such as Mmh2-NR, which contains a saturated vinyl moiety . These compounds are used to validate the specificity and activity of their corresponding active degraders in scientific research .
Properties
Molecular Formula |
C26H31N5O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(propanoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H31N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h9-12,19H,8,13H2,1-7H3,(H,27,32)/t19-/m0/s1 |
InChI Key |
GNAFUNRWKRPKPL-IBGZPJMESA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




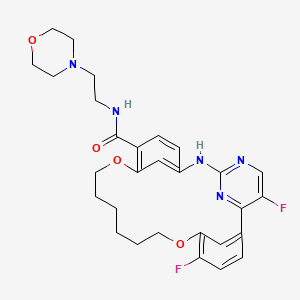
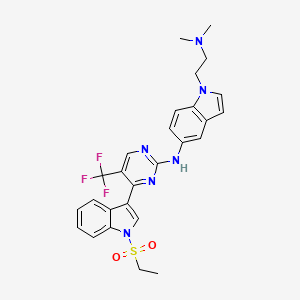
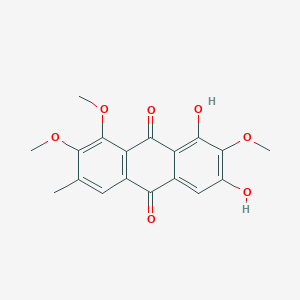
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

